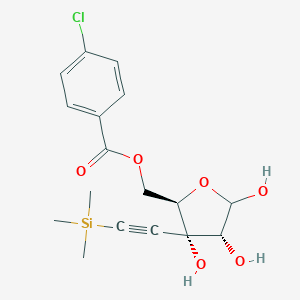

5-O-(p-Chlorobenzoyl)-3-c-(2-trimethylsilylethynyl)-D-ribofuranose

Beschreibung

5-O-(p-Chlorobenzoyl)-3-c-(2-trimethylsilylethynyl)-D-ribofuranose is a modified ribofuranose derivative characterized by two key functional groups:

- A p-chlorobenzoyl moiety at the 5-O position, which introduces steric bulk and electron-withdrawing properties.

- A trimethylsilylethynyl group at the 3-C position, providing a hydrophobic and sterically demanding substituent.

For instance, benzoylated and silylated ribofuranoses are frequently employed in nucleoside synthesis and pharmaceutical research due to their stability and bioactivity . The p-chlorobenzoyl group may enhance metabolic stability compared to standard benzoyl protections, as seen in other chlorinated aromatic derivatives . The trimethylsilylethynyl group is notable for its role in click chemistry and as a precursor for further functionalization .

Eigenschaften

IUPAC Name |

[(2R,3S,4R)-3,4,5-trihydroxy-3-(2-trimethylsilylethynyl)oxolan-2-yl]methyl 4-chlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21ClO6Si/c1-25(2,3)9-8-17(22)13(24-16(21)14(17)19)10-23-15(20)11-4-6-12(18)7-5-11/h4-7,13-14,16,19,21-22H,10H2,1-3H3/t13-,14+,16?,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZCVDXHFSNKWBH-BBJBPXSTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CC1(C(OC(C1O)O)COC(=O)C2=CC=C(C=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[Si](C)(C)C#C[C@]1([C@H](OC([C@@H]1O)O)COC(=O)C2=CC=C(C=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21ClO6Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-O-(p-Chlorobenzoyl)-3-c-(2-trimethylsilylethynyl)-D-ribofuranose typically involves multiple steps:

Formation of the Sugar Moiety: The sugar moiety can be synthesized through a series of protection and deprotection steps, starting from a simple sugar like glucose or ribose. The hydroxyl groups are protected using silyl groups to prevent unwanted reactions.

Introduction of the Trimethylsilylethynyl Group: The trimethylsilylethynyl group is introduced through a coupling reaction, often using a palladium catalyst.

Esterification with 4-Chlorobenzoic Acid: The final step involves esterification of the sugar moiety with 4-chlorobenzoic acid, typically using a coupling reagent like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be essential to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The hydroxyl groups in the sugar moiety can undergo oxidation to form carbonyl compounds.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The chlorobenzoate ester can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate) can be used.

Reduction: LiAlH4 or NaBH4 (sodium borohydride) are common reducing agents.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Formation of aldehydes or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted benzoates.

Wissenschaftliche Forschungsanwendungen

5-O-(p-Chlorobenzoyl)-3-c-(2-trimethylsilylethynyl)-D-ribofuranose has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological molecules, such as enzymes and receptors.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Wirkmechanismus

The mechanism of action of 5-O-(p-Chlorobenzoyl)-3-c-(2-trimethylsilylethynyl)-D-ribofuranose involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The trimethylsilylethynyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Features of Ribofuranose Derivatives

Key Observations:

- C-Substituents: The 3-C-trimethylsilylethynyl group is unique compared to methyl (2-C-methyl in ) or fluoromethyl (2-C-fluoromethyl in ) groups, offering distinct steric and electronic profiles for targeted interactions.

Biologische Aktivität

5-O-(p-Chlorobenzoyl)-3-c-(2-trimethylsilylethynyl)-D-ribofuranose is a complex organic compound with significant potential in biological applications. This article delves into its synthesis, biological mechanisms, and potential therapeutic uses, supported by relevant data and case studies.

Structure and Synthesis

The compound is characterized by its unique structure that combines a sugar moiety with a chlorobenzoate ester and a trimethylsilylethynyl group. The molecular formula is , with a molecular weight of 384.9 g/mol.

Synthesis Overview:

- Formation of Sugar Moiety : The sugar backbone is synthesized from ribose or glucose through protection and deprotection steps.

- Introduction of Trimethylsilylethynyl Group : This group is added via a coupling reaction, typically using palladium catalysts.

- Esterification : The final step involves the esterification of the sugar with 4-chlorobenzoic acid using coupling reagents like DCC or EDC.

Biological Mechanisms

The biological activity of 5-O-(p-Chlorobenzoyl)-3-c-(2-trimethylsilylethynyl)-D-ribofuranose is primarily attributed to its interaction with specific biological targets, such as enzymes and receptors. The trimethylsilylethynyl group enhances cell membrane permeability, potentially increasing bioavailability.

- Enzyme Interaction : The compound may inhibit or activate specific enzymes, altering metabolic pathways.

- Receptor Binding : It can bind to receptors involved in various signaling pathways, influencing cellular responses.

Therapeutic Potential

Research indicates that this compound exhibits promising therapeutic properties, particularly in the following areas:

- Antiviral Activity : Preliminary studies suggest efficacy against viruses such as Hepatitis C, where compounds similar to this one have shown to inhibit viral replication .

- Anticancer Properties : Investigations into its cytotoxic effects on cancer cells are ongoing, with initial results indicating potential for selective targeting of tumor cells .

- Anti-inflammatory Effects : The compound's structural components may contribute to anti-inflammatory activities, making it a candidate for treating inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of 5-O-(p-Chlorobenzoyl)-3-c-(2-trimethylsilylethynyl)-D-ribofuranose.

| Study | Findings |

|---|---|

| Study A | Demonstrated antiviral activity against HCV in vitro. |

| Study B | Showed selective cytotoxicity in various cancer cell lines. |

| Study C | Reported anti-inflammatory effects in animal models. |

Comparative Analysis with Similar Compounds

The unique chlorobenzoate ester in this compound distinguishes it from similar molecules that lack this functional group. For instance:

- [(2R,3S,4R)-3,4,5-trihydroxy-3-(2-trimethylsilylethynyl)oxolan-2-yl]methyl benzoate : Similar structure without chlorine.

- [(2R,3S,4R)-3,4,5-trihydroxy-3-(2-trimethylsilylethynyl)oxolan-2-yl]methyl 4-methoxybenzoate : Contains a methoxy group instead of a chlorine atom.

These comparisons highlight the potential for unique interactions and therapeutic effects due to the presence of the chlorobenzoate moiety in 5-O-(p-Chlorobenzoyl)-3-c-(2-trimethylsilylethynyl)-D-ribofuranose.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.